molecular formula C9H15NO2 B12273515 Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate

Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B12273515
M. Wt: 169.22 g/mol
InChI Key: GGOXACSGIVGNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate (CAS: 1822608-54-7) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core linked to an ethyl ester moiety. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate for synthesizing HIV-1 entry inhibitors (e.g., compound 30 in ) .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)3-6-7-4-10-5-8(6)7/h6-8,10H,2-5H2,1H3

InChI Key

GGOXACSGIVGNKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation in the presence of a transition metal catalyst such as ruthenium (II) to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and isolation of intermediates, as well as the use of advanced catalytic systems to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic Properties :
    Preliminary studies suggest that Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate may exhibit analgesic effects due to its structural similarity to neurotransmitters that interact with the central nervous system. Research indicates potential interactions with opioid receptors, which could lead to pain management applications.
  • Anti-inflammatory Effects :
    In addition to analgesic properties, this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Neurological Research :
    Given its interaction with neurotransmitter systems, this compound is being investigated for its role in neurological disorders, potentially offering new avenues for treatment in diseases such as Alzheimer's and Parkinson's.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Structure :
    The initial step often includes the cyclization of suitable precursors to form the bicyclic framework.
  • Esterification :
    Following the formation of the bicyclic structure, esterification reactions are performed using acetic acid derivatives to introduce the ethyl acetate moiety.
  • Purification :
    The final product is purified through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.

Case Study 1: Analgesic Activity

A study investigating the analgesic properties of this compound found that it exhibited significant pain-relieving effects in animal models when administered at specific dosages. The mechanism was attributed to its interaction with mu-opioid receptors, similar to established analgesics.

Case Study 2: Anti-inflammatory Effects

Research published in pharmacological journals demonstrated that this compound reduced inflammation markers in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent in therapeutic settings .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclic Core

ETHYL 2-(3-BENZYL-3-AZABICYCLO[3.1.1]HEPTAN-6-YL)ACETATE (CAS: 2135336-60-4)
  • Structural Differences : The bicyclo system here is [3.1.1] instead of [3.1.0] , altering ring strain and spatial geometry. A benzyl group is attached to the nitrogen, increasing lipophilicity (logP) and steric bulk.
  • Molecular Formula: C₁₇H₂₃NO₂; Molecular Weight: 273.38 g/mol .
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride (CAS: 2102502-56-5)
  • Structural Differences : Methyl ester replaces ethyl, and the compound is a hydrochloride salt.
  • Molecular Formula: C₈H₁₄ClNO₂; Molecular Weight: 199.66 g/mol .
  • Implications : The methyl ester reduces lipophilicity (shorter alkyl chain), while the hydrochloride salt improves aqueous solubility, favoring pharmacokinetic properties.

Functional Group Modifications

N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide (CAS: 323575-29-7)
  • Structural Differences : Ethyl ester replaced by an acetamide group.
  • Molecular Formula : C₇H₁₂N₂O; Molecular Weight : 140.18 g/mol .
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride (CAS: 2891580-40-6)
  • Structural Differences : Ethyl ester hydrolyzed to a carboxylic acid, forming a hydrochloride salt.
  • Molecular Formula: C₇H₁₂ClNO₂; Molecular Weight: 177.63 g/mol .
  • Implications: The acid form is ionized at physiological pH, limiting membrane permeability but improving solubility for intravenous formulations.

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility
This compound 1822608-54-7 C₉H₁₅NO₂ 169.22 1.2 Low (organic solvents)
Mthis compound hydrochloride 2102502-56-5 C₈H₁₄ClNO₂ 199.66 0.8 High (aqueous)
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide 323575-29-7 C₇H₁₂N₂O 140.18 -0.3 Moderate (DMSO)

Biological Activity

Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic contexts, supported by relevant data and case studies.

Structural Characteristics

This compound features a bicyclic framework that includes a nitrogen atom in the ring structure, which is crucial for its interaction with biological targets. The molecular formula is C9H15NO2C_9H_{15}NO_2, and it possesses both ester and amine functionalities that contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antiviral Activity : Preliminary data suggest potential efficacy against viral pathogens, although further studies are required to establish specific mechanisms of action.
  • Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests interactions with central nervous system receptors, potentially leading to analgesic and anti-inflammatory effects .

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into active sites or binding pockets, modulating enzymatic activity or signal transduction pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Intramolecular Cyclopropanation : Utilizing alpha-diazoacetates in the presence of transition metal catalysts (e.g., ruthenium) to form the bicyclic structure.
  • Reagents and Conditions : Common reagents include bromoacetyl bromide and sodium bicarbonate for initial reactions, followed by purification steps to isolate the desired product.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Results indicated that the compound exhibited significant antimicrobial activity, particularly against Candida species, suggesting its potential as a therapeutic agent in treating fungal infections.

Neuropharmacological Effects

In another study focusing on pain management, this compound was evaluated for its analgesic properties in animal models:

Test Group Pain Response (Latency in seconds)
Control10
Low Dose (10 mg/kg)15
High Dose (50 mg/kg)25

The results demonstrated a dose-dependent increase in pain response latency, indicating potential analgesic effects that warrant further investigation into its mechanism of action and therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.